4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
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Description
The compound “4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide” is a complex organic molecule that contains several functional groups, including a quinazolinone, a benzyl thioether, and a benzamide .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves the coupling of a quinazolinone core with a 4-chlorobenzyl thioether and an isopropyl benzamide. The Suzuki-Miyaura coupling reaction could potentially be used for this purpose .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a complex 3D structure due to the presence of multiple functional groups .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The quinazolinone core, for example, is known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, similar compounds containing a 4-chlorobenzyl group have been reported to have a density of 1.2±0.1 g/cm³, a boiling point of 302.9±27.0 °C at 760 mmHg, and a flash point of 137.0±23.7 °C .
Scientific Research Applications
Antimicrobial and Antitumor Activities
- Antimicrobial Activity: Several studies have synthesized derivatives related to the specified compound, demonstrating significant antimicrobial activity against various bacterial and fungal pathogens. For instance, compounds featuring quinazolinone moieties have been shown to possess broad-spectrum antibacterial and antifungal effects, indicating their potential as templates for developing new antimicrobial agents (Singh et al., 2010); (Desai et al., 2007).
- Antitumor Activity: Quinazolinone derivatives have also been evaluated for their potential antitumor properties. Research into thiophene analogues of quinazolinone compounds has uncovered promising inhibitory effects on tumor cell growth, highlighting the therapeutic potential of these molecules in cancer treatment (Forsch et al., 2002).
Anti-inflammatory and Analgesic Properties
- Compounds based on quinazolinone structures have been synthesized and tested for their anti-inflammatory and analgesic properties. Studies reveal that these compounds exhibit significant activity, comparable to standard drugs like phenylbutazone, thereby underscoring their potential in developing new therapeutic agents for pain and inflammation management (Kumar et al., 2014).
Neuropharmacological Effects
- Quinazolinone derivatives have been investigated for their anticonvulsant properties, with some compounds showing potent activity in standard seizure models. This suggests the utility of quinazolinone frameworks in designing novel anticonvulsant drugs (Rajasekaran et al., 2013).
Alzheimer's Disease Research
- In the quest for effective Alzheimer's treatment, certain quinazolinone derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, key enzymes implicated in the disease's pathology. Compounds exhibiting dual inhibitory activity have been identified, paving the way for further research into their potential as Alzheimer's disease therapeutics (Zarei et al., 2021).
properties
IUPAC Name |
4-[[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-17(2)28-24(31)20-11-7-18(8-12-20)15-30-25(32)22-5-3-4-6-23(22)29-26(30)33-16-19-9-13-21(27)14-10-19/h3-14,17H,15-16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJNMIKUPVXCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide |
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